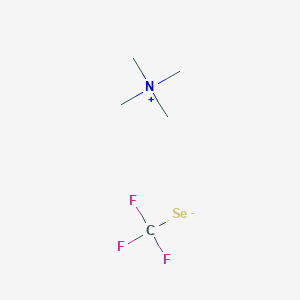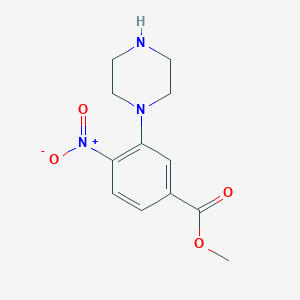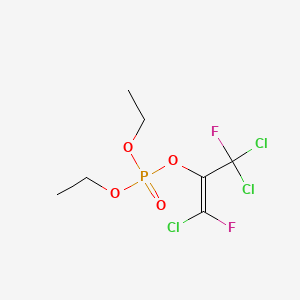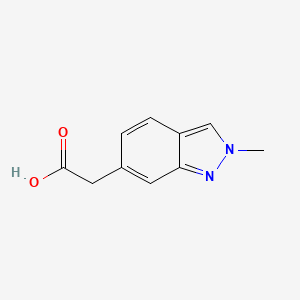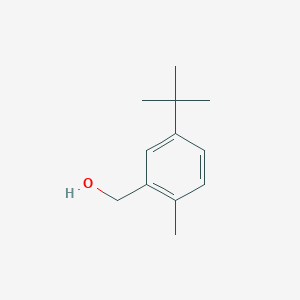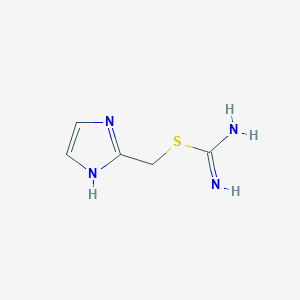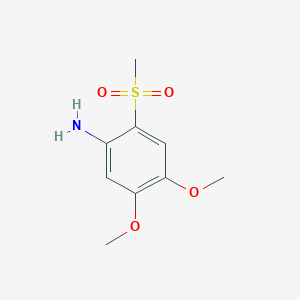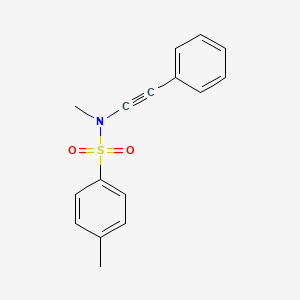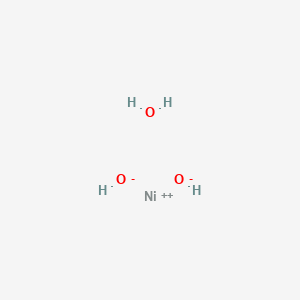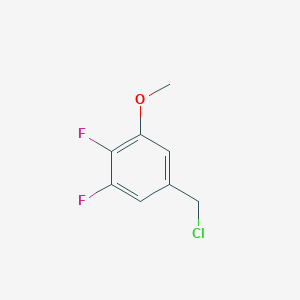
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, two fluorine atoms, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene typically involves the chloromethylation of 1,2-difluoro-3-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique functional groups.
Agricultural Chemicals: It may be used in the development of new pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The presence of the chloromethyl group allows for easy functionalization, while the fluorine atoms can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of fluorine atoms.
1,2-Difluoro-3-methoxybenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-fluoro-3-methoxybenzene: Contains only one fluorine atom, which may affect its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is unique due to the combination of its functional groups. The presence of both fluorine atoms and a chloromethyl group provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
5-(chloromethyl)-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
Clé InChI |
XTBCYSDWELEGHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)

